molecular formula C22H20N4O2S2 B11015595 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B11015595
M. Wt: 436.6 g/mol
InChI Key: FODAGZOHSPJHCL-UHFFFAOYSA-N
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Description

2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide: , often referred to as a thiazole derivative, belongs to a class of heterocyclic organic compounds. The thiazole ring consists of a five-membered structure containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole heterocycles, which also include imidazoles and oxazoles. The compound’s aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom, satisfying Hückel’s rule .

Preparation Methods

The synthetic routes for this compound involve various reactions. While I don’t have specific details on its industrial production methods, researchers typically employ organic synthesis techniques to create thiazole derivatives. These methods may include cyclization reactions, condensations, and functional group transformations.

Chemical Reactions Analysis

Types of Reactions::

    Electrophilic Substitution: The C-5 atom in the thiazole ring can undergo electrophilic substitution.

    Nucleophilic Substitution: The C-2 atom is amenable to nucleophilic substitution.

Common Reagents and Conditions::

    Thionyl chloride (SOCl₂): Used for thionylation reactions.

    Hydrazine hydrate (N₂H₄·H₂O): Employed in hydrazinolysis reactions.

    Alkyl halides: React with thiazole derivatives to introduce alkyl groups.

Major Products:: The specific products formed depend on the reaction conditions and substituents present. Thiazole derivatives find applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Thiazole derivatives exhibit diverse biological activities:

    Antimicrobial: Sulfathiazole, an antimicrobial drug, contains a thiazole ring.

    Antiretroviral: Ritonavir, used in HIV treatment, features a thiazole nucleus.

    Antifungal: Abafungin is another example.

    Antineoplastic: Tiazofurin and Bleomycine demonstrate antitumor effects.

Mechanism of Action

The precise mechanism by which this compound exerts its effects depends on its specific targets. Thiazole derivatives may interact with enzymes, receptors, or cellular pathways, influencing biological processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H20N4O2S2

Molecular Weight

436.6 g/mol

IUPAC Name

2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C22H20N4O2S2/c1-28-18-9-5-8-16(12-18)21-23-17(14-29-21)13-19(27)24-22-26-25-20(30-22)11-10-15-6-3-2-4-7-15/h2-9,12,14H,10-11,13H2,1H3,(H,24,26,27)

InChI Key

FODAGZOHSPJHCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)NC3=NN=C(S3)CCC4=CC=CC=C4

Origin of Product

United States

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